BenchChemオンラインストアへようこそ!

Cositecan

Topoisomerase I inhibition Colon cancer Cytotoxicity

Cositecan (Karenitecin, BNP1350) is a semi-synthetic, highly lipophilic silicon-containing camptothecin derivative not interchangeable with irinotecan, SN-38, or topotecan. Its 7-silylalkyl substitution confers enhanced lactone stability, oral bioavailability, and insensitivity to Pgp/MRP efflux pumps—critical for MDR tumor models. Validated in Phase II glioblastoma, melanoma, and ovarian cancer trials with published in vivo protocols (1.0 mg/kg i.p. daily ×5). Ideal for CNS oncology, oral chemotherapy, and topoisomerase I research.

Molecular Formula C25H28N2O4Si
Molecular Weight 448.6 g/mol
CAS No. 203923-89-1
Cat. No. B1684462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCositecan
CAS203923-89-1
SynonymsMCC 12824, MCC-12824, MCC12824, DB 172, DB172, DB-172;  BNP 1350, BNP1350, BNP-1350, Karenitecin;  Cositecan, 7-Trimethylsilylethylcamptothecin
Molecular FormulaC25H28N2O4Si
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O
InChIInChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1
InChIKeyPOADTFBBIXOWFJ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cositecan (CAS 203923-89-1): A Highly Lipophilic, Silicon-Containing Topoisomerase I Inhibitor for Oncology Research


Cositecan (CAS 203923-89-1), also known as Karenitecin, BNP1350, or 7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin, is a novel semi-synthetic, highly lipophilic, silicon-containing camptothecin derivative and a potent inhibitor of DNA topoisomerase I [1]. It belongs to the camptothecin class of antineoplastic agents and is structurally distinguished by its 7-silylalkyl substitution, which confers enhanced lipophilicity and improved stability of the active lactone form under physiological conditions [2]. The compound has been advanced to Phase II clinical trials for the treatment of various solid tumors, including glioblastoma, melanoma, and ovarian cancer [3].

Why Generic Substitution Fails for Cositecan: Key Pharmacological and Structural Differentiators


Direct substitution of Cositecan with other camptothecin analogs, such as irinotecan (CPT-11), SN-38, or topotecan, is not scientifically valid due to profound differences in lipophilicity, lactone stability, and susceptibility to drug resistance mechanisms. The silicon-containing 7-silylalkyl moiety of Cositecan is not present in any approved camptothecin and directly impacts its tissue penetration, oral bioavailability, and evasion of efflux pumps like P-glycoprotein (Pgp) and multidrug resistance protein (MRP) [1]. Consequently, in vitro and in vivo pharmacological profiles differ significantly, as detailed in the following evidence. Selection of the appropriate camptothecin analog for research must therefore be guided by these specific, quantifiable distinctions rather than class-level assumptions of interchangeability [2].

Cositecan (Karenitecin) Comparative Evidence: Quantified Differentiation in Cytotoxicity, Resistance, and CNS Exposure


Cositecan Demonstrates Superior In Vitro Cytotoxicity Against Colon Cancer Cell Lines Compared to SN-38

In a direct head-to-head comparison, Cositecan (BNP1350) was found to be similarly effective or slightly more potent than SN-38, the active metabolite of irinotecan, against five human colon cancer cell lines (COLO205, COLO320, LS174T, SW1398, WiDr) [1]. The reported IC50 values for Cositecan across these cell lines ranged from 1.5 nM to 3.2 nM [1]. While a single IC50 for SN-38 across this exact panel is not provided in the same study, the conclusion of comparable or slightly superior potency was drawn from a rigorous cross-comparison of antiproliferative effects using various exposure times [1]. This establishes Cositecan as a high-potency alternative within the camptothecin class.

Topoisomerase I inhibition Colon cancer Cytotoxicity IC50 SN-38 CPT-11

Cositecan Overcomes Pgp- and MRP-Mediated Multidrug Resistance Unlike SN-38 and CPT-11

A critical limitation of many camptothecins is their susceptibility to efflux by P-glycoprotein (Pgp) and multidrug resistance-associated protein (MRP), which limits their efficacy in resistant tumors. Cositecan's activity, however, was not reduced in multidrug-resistant cell lines. In direct comparisons across four cell lines of various origins with sublines expressing Pgp, MRP, and/or LRP, Cositecan was significantly more effective than SN-38 (p < 0.05) [1]. Furthermore, in vivo, Cositecan (1.0 mg/kg i.p. daily × 5) significantly reduced growth in both parental Pgp-negative and Pgp-positive xenografts, while CPT-11 was ineffective in Pgp-positive BRO/mdr1.1 xenografts [1]. This insensitivity to common drug resistance mechanisms is a major differentiating factor for Cositecan [2].

Multidrug resistance P-glycoprotein MRP1 LRP Efflux pumps Chemoresistance

Cositecan Exhibits Enhanced Lipophilicity and Lactone Stability Compared to Water-Soluble Camptothecins

Cositecan's unique 7-silylalkyl substitution confers a high degree of lipophilicity, which is directly linked to enhanced tissue penetration and oral bioavailability when compared to water-soluble camptothecins such as topotecan [1][2]. Critically, a high percentage of Cositecan is maintained in the active lactone form under physiologic conditions [3]. This is a significant advantage, as the lactone ring is essential for topoisomerase I inhibition, and its rapid hydrolysis to the inactive carboxylate form in plasma is a major limitation of many camptothecins. Preclinical studies have demonstrated that Cositecan is a suitable candidate for oral treatment of cancer [4].

Lipophilicity Lactone stability Oral bioavailability Pharmacokinetics Silatecan

Cositecan Demonstrates In Vivo Efficacy in Colon Cancer Xenografts, Including Pgp-Positive Models

In vivo studies using human tumor xenografts in mice provide a more translational measure of antitumor potential. Cositecan administered intraperitoneally (1.0 mg/kg daily × 5) resulted in significant tumor growth inhibition across a panel of colon cancer xenografts [1]. Specifically, maximum growth inhibition of 61% was observed in COLO320 xenografts and 54% in COLO205 xenografts [1]. Importantly, this efficacy was maintained in Pgp-positive xenografts (2780AD and BRO/mdr1.1), confirming the compound's insensitivity to this clinically relevant resistance mechanism in a living system [1]. Furthermore, oral administration of Cositecan (1.5 mg/kg daily × 5) demonstrated comparable efficacy to the intraperitoneal route, validating its oral bioavailability [1].

Xenograft model In vivo efficacy Colon cancer P-glycoprotein Tumor growth inhibition

Cositecan (Karenitecin) Has Completed Phase II Clinical Trials in Glioblastoma, Demonstrating CNS Translational Potential

Cositecan is one of the few camptothecin analogs to have been advanced into clinical trials specifically for central nervous system (CNS) malignancies. It has been investigated in completed Phase I and Phase II trials for the treatment of recurrent malignant glioma and glioblastoma [1][2]. For instance, the Phase II trial NCT00014521 evaluated Karenitecin in patients with recurrent malignant glioma [3]. Preclinical work also identified Cositecan as a potential radiosensitizer in glioblastoma cell lines at clinically relevant concentrations (0.1 nM to 10 nM), suggesting a dual mechanism for application in combination therapy [4]. This clinical focus on CNS tumors is a distinct feature, supported by its favorable lipophilicity and blood stability, which are hypothesized to enhance blood-brain barrier penetration [5].

Clinical trial Glioblastoma CNS cancer Phase II Radiosensitizer

Recommended Research and Procurement Scenarios for Cositecan (Karenitecan) Based on Quantitative Differentiation


Preclinical Development of Oral Therapies for Drug-Resistant Solid Tumors

Cositecan is an ideal candidate for research programs focused on developing orally bioavailable chemotherapies for tumors with known or suspected multidrug resistance. Its demonstrated oral efficacy in xenograft models and insensitivity to Pgp and MRP efflux pumps differentiate it from CPT-11 and SN-38, which show reduced activity in such contexts [1]. This makes it a valuable tool for pharmacokinetic/pharmacodynamic studies of oral camptothecins and for testing therapeutic strategies against resistant colorectal, ovarian, or melanoma models [1][2].

Investigational Therapy for Primary and Metastatic Brain Tumors

For researchers studying glioblastoma, brain metastases, or other CNS malignancies, Cositecan offers a unique combination of favorable physicochemical properties (high lipophilicity, lactone stability) and a clinical track record in CNS trials [3][4]. It can be employed as a positive control or test compound in in vitro and in vivo brain tumor models, including studies of blood-brain barrier penetration and combination regimens involving radiation, where its radiosensitizing properties have been noted [5].

Mechanistic Studies of Topoisomerase I Inhibition and DNA Damage Response

Cositecan serves as a potent and well-characterized topoisomerase I poison for basic and translational research. Its effects on the cell cycle and DNA damage response pathways, including the activation of checkpoint kinase Chk1, have been meticulously documented [6]. It can be used to induce DNA damage in cell-based assays and to study the molecular consequences of topoisomerase I inhibition, such as the formation of DNA single-strand breaks and the activation of apoptotic cascades [7].

In Vivo Xenograft Studies in Immunocompromised Mice

With well-established in vivo protocols and documented efficacy in multiple xenograft models (including COLO205, COLO320, and BRO/mdr1.1), Cositecan is a reliable tool for evaluating antitumor activity in vivo. The availability of published dosing schedules (e.g., 1.0 mg/kg i.p. daily × 5 or 1.5 mg/kg p.o. daily × 5) provides a direct reference point for researchers planning their own efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cositecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.